
2-Fluoro-2-methylpropane-1,3-diol: Technical
Guide & Historical Analysis

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-Fluoro-2-methylpropane-1,3-diol

CAS No.: 1639042-83-3

Cat. No.: B1399771

Get Quote

Executive Summary
2-Fluoro-2-methylpropane-1,3-diol (CAS: 1639042-83-3) is a specialized fluorinated aliphatic

diol that has emerged as a critical building block in modern medicinal chemistry, particularly in

the development of Selective Estrogen Receptor Degraders (SERDs) and modulators.[1][2][3]

[4] Unlike generic solvents or simple reagents, this compound serves as a "metabolic blocker"

and structural scaffold, leveraging the unique electronic and steric properties of the geminal

fluoro-methyl motif to enhance the pharmacokinetic profiles of drug candidates.

This guide details the discovery, synthetic evolution, and application of 2-Fluoro-2-
methylpropane-1,3-diol, providing researchers with a self-validating protocol for its

preparation and use.

Part 1: Discovery & Historical Context
The "Fluorine Effect" and Neopentyl Isosteres
The history of 2-Fluoro-2-methylpropane-1,3-diol is inextricably linked to the "Fluorine

Renaissance" in drug discovery during the early 21st century. While fluorinated malonates were
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explored in academic settings in the late 20th century, this specific diol gained prominence

around 2014-2015.

It was identified as a strategic intermediate in patent filings by major biopharmaceutical entities

(e.g., Genentech, Arachne Therapeutics) targeting the Estrogen Receptor alpha (ERα). The

drive was to create novel tetrahydro-pyrido[3,4-b]indole derivatives that could overcome

resistance mechanisms in breast cancer treatment.

Why this specific structure? Medicinal chemists often employ the neopentyl glycol motif (2,2-

dimethylpropane-1,3-diol) to improve stability. However, the gem-dimethyl group can still be

susceptible to metabolic oxidation or may not provide the precise dipole moment required for

binding affinity. Replacing one methyl group with a fluorine atom (or introducing fluorine into the

scaffold) achieves two goals:

Metabolic Blocking: The C-F bond is metabolically inert and prevents hydroxylation at the 2-

position.

Electronic Tuning: The electronegativity of fluorine lowers the pKa of adjacent functional

groups and alters the lipophilicity (LogP) of the final drug molecule.

Timeline of Prominence[4]
Pre-2010: Academic exploration of electrophilic fluorination of malonates. The diol exists as a

theoretical or rarely isolated intermediate.

2014-2015: First major appearance in patent literature (e.g., WO2016097072, US 9,980,947)

as a key linker for ER modulators.

2016-Present: Establishment as a commercially available building block for "Fragment-

Based Drug Design" (FBDD).

Part 2: Technical Synthesis & Methodology
The synthesis of 2-Fluoro-2-methylpropane-1,3-diol is a two-step process requiring strict

control of moisture and temperature. The standard industrial route involves the electrophilic

fluorination of a malonate ester followed by exhaustive reduction.
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Reaction Scheme

Dimethyl 2-methylmalonate
(Starting Material)

Step 1: Electrophilic Fluorination
(NaH, NFSI, THF, 0°C)

Dimethyl 2-fluoro-2-methylmalonate
(Intermediate)

Step 2: Reduction
(LiAlH4, THF, 0°C -> RT)

2-Fluoro-2-methylpropane-1,3-diol
(Final Product)

Click to download full resolution via product page

Figure 1: Synthetic pathway from dimethyl 2-methylmalonate to the target diol.

Protocol 1: Electrophilic Fluorination
Objective: Introduce the fluorine atom at the alpha-carbon.

Reagents:

Dimethyl 2-methylmalonate (1.0 eq)

Sodium Hydride (NaH, 60% dispersion in oil) (1.15 eq)

N-Fluorobenzenesulfonimide (NFSI) (1.05 eq)[5]

Solvent: Anhydrous THF

Procedure:

Activation: In a flame-dried flask under N2, suspend NaH in anhydrous THF at 0°C.

Deprotonation: Add Dimethyl 2-methylmalonate dropwise. The evolution of H2 gas will

occur. Stir for 30 minutes to ensure complete enolate formation.

Fluorination: Add NFSI (dissolved in THF) dropwise to the enolate solution at 0°C.

Workup: Quench with saturated NH4Cl. Extract with EtOAc. The intermediate, Dimethyl 2-

fluoro-2-methylmalonate, is often used directly or purified via distillation.

Protocol 2: Exhaustive Reduction
Objective: Convert the diester to the diol.
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Reagents:

Dimethyl 2-fluoro-2-methylmalonate (Intermediate)[4][5][6][7]

Lithium Aluminum Hydride (LiAlH4) (2.5 - 3.0 eq)

Solvent: Anhydrous THF

Procedure:

Setup: Place LiAlH4 solution (1M in THF) in a dry flask under N2 at 0°C.

Addition: Add the fluorinated malonate intermediate dropwise. Caution: Exothermic

reaction.

Reduction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.

Fieser Quench: Cool to 0°C. Carefully add water (1x volume of LAH mass), then 15%

NaOH (1x), then water (3x).

Isolation: Filter the aluminum salts through Celite. Concentrate the filtrate to yield 2-
Fluoro-2-methylpropane-1,3-diol.

Key Physical Properties[3][4]
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Property Value Note

Molecular Formula C4H9FO2

Molecular Weight 108.11 g/mol

Appearance Colorless to pale yellow liquid Viscous due to H-bonding

Boiling Point ~217°C (Predicted)
High BP due to diol

functionality

Density 1.137 g/cm³
Denser than non-fluorinated

analog

LogP -0.67 Hydrophilic

Solubility DMSO, Methanol, THF
Poor solubility in non-polar

solvents

Part 3: Applications in Drug Discovery
The primary utility of 2-Fluoro-2-methylpropane-1,3-diol is as a linker in PROTACs

(Proteolysis Targeting Chimeras) and SERDs.

Mechanism of Action in SERDs
In the context of Estrogen Receptor modulators (e.g., GDC-0810 analogs), the diol is cyclized

or extended to form side chains that protrude into the ligand-binding domain (LBD) of the

receptor.

Conformational Lock: The fluorine atom introduces a "gauche effect," biasing the

conformation of the alkyl chain. This reduces the entropic penalty of binding to the receptor.

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond

(approx. 99 kcal/mol). By placing fluorine at the branching point, the molecule resists

oxidative dealkylation by Cytochrome P450 enzymes.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1399771/docs?utm_src=pdf-body#2-fluoro-2-methylpropane-1-3-diol-technical-guide-historical-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1399771?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Fluoro-2-methylpropane-1,3-diol

Fluorinated Linker Synthesis
(Cyclization/Extension)

 Used as Raw Material

Tetrahydro-pyrido[3,4-b]indole
(SERD Candidate)

 Incorporated into Scaffold

Result:
1. Increased Metabolic Stability
2. Enhanced Receptor Affinity

 In Vivo Performance
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Figure 2: Logic flow of the diol's application in pharmaceutical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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